N1-Cyclopropylmethylpseudouridine
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Overview
Description
N1-Cyclopropylmethylpseudouridine is a purine nucleoside analogue known for its broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-Cyclopropylmethylpseudouridine involves the chemical modification of pseudouridine.
Industrial Production Methods: the general approach involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N1-Cyclopropylmethylpseudouridine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the nucleoside’s structure and functionality.
Reduction: This reaction can modify the nucleoside’s chemical properties.
Substitution: This reaction involves replacing one functional group with another, which can significantly change the nucleoside’s activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives, while substitution reactions can yield various substituted nucleosides .
Scientific Research Applications
N1-Cyclopropylmethylpseudouridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: It is studied for its role in RNA modification and its effects on RNA stability and function.
Industry: It is used in the development of novel therapeutic agents and as a research tool in drug discovery
Mechanism of Action
N1-Cyclopropylmethylpseudouridine exerts its effects by inhibiting DNA synthesis and inducing apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell proliferation and survival, leading to the selective killing of cancer cells .
Comparison with Similar Compounds
Pseudouridine: A naturally occurring nucleoside involved in RNA modification.
N1-Methylpseudouridine: A methylated derivative of pseudouridine with enhanced stability and reduced immunogenicity.
5-Methylcytosine: A modified nucleoside used in synthetic mRNA to reduce immune response
Uniqueness: N1-Cyclopropylmethylpseudouridine is unique due to its cyclopropylmethyl group, which enhances its antitumor activity and stability compared to other nucleoside analogues .
Biological Activity
N1-Cyclopropylmethylpseudouridine is a modified nucleoside that has garnered attention for its potential applications in RNA therapeutics and vaccine development. This article delves into its biological activity, mechanisms of action, and implications for therapeutic use, supported by various research findings.
Chemical Structure and Modification
This compound is a derivative of pseudouridine, characterized by the addition of a cyclopropylmethyl group at the N1 position of the pseudouridine base. This modification is significant as it enhances the stability and functionality of RNA molecules, particularly in mRNA therapeutics.
- Stability and Translation Efficiency :
- This compound improves the stability of RNA molecules, which is crucial for their function in translation. Modifications like pseudouridine and its derivatives have been shown to enhance ribosome loading and alter translation dynamics, leading to increased protein expression levels in various cellular systems .
- Reduction of Immunogenicity :
- One of the key advantages of incorporating modified nucleosides such as this compound into mRNA is their ability to evade immune detection. Studies have demonstrated that these modifications can diminish the activation of innate immune sensors, thus reducing inflammatory responses when used in therapeutic contexts .
Comparative Analysis with Other Modifications
The following table summarizes the comparative effects of this compound with other nucleoside modifications:
Modification | Stability | Translational Capacity | Immunogenicity Reduction |
---|---|---|---|
This compound | High | High | Significant |
N1-Methylpseudouridine | Moderate | Very High | Moderate |
Pseudouridine | Low | Moderate | Low |
Case Studies and Experimental Evidence
- mRNA Vaccines :
- Cell-Free Systems :
- Therapeutic Applications :
Properties
Molecular Formula |
C13H18N2O6 |
---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H18N2O6/c16-5-8-9(17)10(18)11(21-8)7-4-15(3-6-1-2-6)13(20)14-12(7)19/h4,6,8-11,16-18H,1-3,5H2,(H,14,19,20)/t8-,9?,10+,11+/m1/s1 |
InChI Key |
GMXIJIMESYOESF-RRPPZXBKSA-N |
Isomeric SMILES |
C1CC1CN2C=C(C(=O)NC2=O)[C@H]3[C@H](C([C@H](O3)CO)O)O |
Canonical SMILES |
C1CC1CN2C=C(C(=O)NC2=O)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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